Welcome to the BenchChem Online Store!
molecular formula C12H9FN2O2 B1331354 2-Fluoro-n-(2-nitrophenyl)aniline CAS No. 28898-02-4

2-Fluoro-n-(2-nitrophenyl)aniline

Cat. No. B1331354
M. Wt: 232.21 g/mol
InChI Key: AXWDMVVFIGPIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05585376

Procedure details

A mixture of 2-fluoroaniline (5.0 g), potassium carbonate (2.5 g) and copper(I)iodide (414 mg) in 2-fluoronitrobenzene (16.9 ml) was heated to 180° under nitrogen for 18 h. The cooled mixture was poured into water (300 ml) and extracted with ethyl acetate (2×250 ml) then the combined extracts were washed with saturated brine and evaporated. The residual brown oil was azeotroped with ethanol/water then toluene. The residue was chromatographed with hexane-DE (100:0 to 95:5) to give the title compound (3.25 g) as a bright orange solid, m.p.58°-9°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
414 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].O.F[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N+:23]([O-:25])=[O:24]>[Cu]I>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N+:23]([O-:25])=[O:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.9 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
copper(I)iodide
Quantity
414 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 180° under nitrogen for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
the combined extracts were washed with saturated brine
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual brown oil was azeotroped with ethanol/water
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with hexane-

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.